Sigma-2 Receptor Affinity
2-Methyl-N-(2-phenylethyl)oxolan-3-amine exhibits moderate affinity for sigma-2 receptors, with a Ki of 90 nM in rat PC12 cells [1]. In contrast, the closely related 1-phenylethyl regioisomer, 2-Methyl-N-(1-phenylethyl)oxolan-3-amine, shows no reported sigma-2 binding data, underscoring the critical role of phenylethyl attachment geometry. The sigma-2 receptor is a validated biomarker in proliferating tumors and a target for imaging and therapeutic development [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 2-Methyl-N-(1-phenylethyl)oxolan-3-amine: No data reported |
| Quantified Difference | Not applicable |
| Conditions | Rat PC12 cells, radioligand displacement assay |
Why This Matters
A 90 nM Ki for sigma-2 receptor positions this compound as a useful tool for probing sigma-2-mediated pathways, whereas the 1-phenylethyl analog lacks defined affinity, eliminating it as a substitute.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Sigma-2 receptor binding affinity of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine. Accessed 2026. View Source
- [2] Functional assays to define agonists and antagonists of the sigma-2 receptor. Anal Biochem. 2014; 446: 48-52. doi:10.1016/j.ab.2013.12.012. View Source
